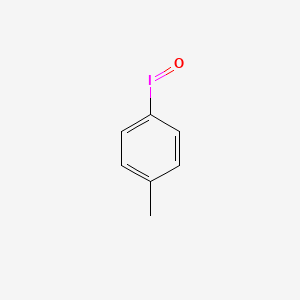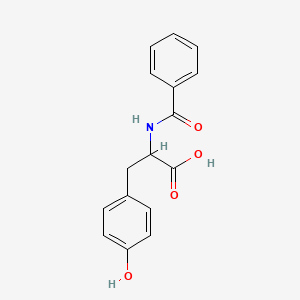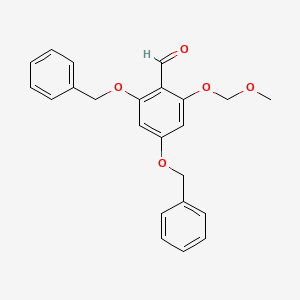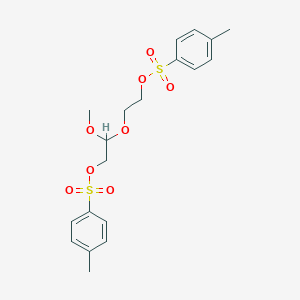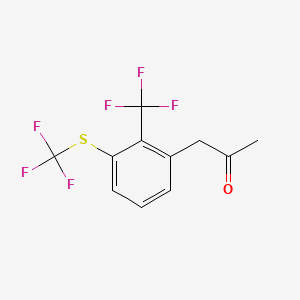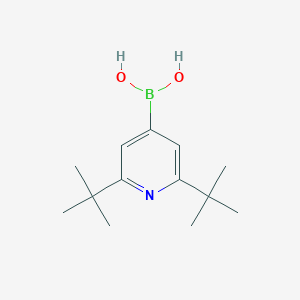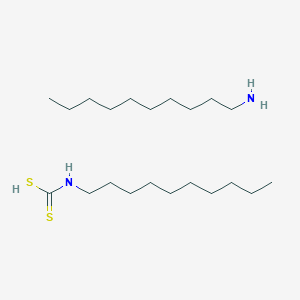
Decan-1-amine;decylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-1-amine;decylcarbamodithioic acid is a compound that combines the properties of decan-1-amine and decylcarbamodithioic acid. Decylcarbamodithioic acid is a sulfur-containing organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:
C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2
Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Decan-1-amine;decylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The amine group in decan-1-amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The carbamodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Thiols or disulfides.
Substitution: Secondary or tertiary amines.
Applications De Recherche Scientifique
Decan-1-amine;decylcarbamodithioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of decan-1-amine;decylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamodithioic acid group can interact with thiol groups in proteins . These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanamine: A primary amine with similar chemical properties.
Decylamine: Another primary amine with a similar structure.
Carbamodithioic acid derivatives: Compounds with similar sulfur-containing functional groups.
Uniqueness
The presence of both functional groups allows for a wider range of chemical reactions and interactions with biological targets compared to compounds with only one of these groups .
Propriétés
Numéro CAS |
100738-07-6 |
|---|---|
Formule moléculaire |
C21H46N2S2 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
decan-1-amine;decylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3 |
Clé InChI |
KRQARHXNUDORQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN.CCCCCCCCCCNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
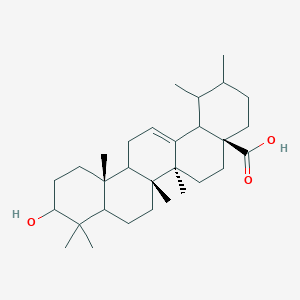
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
